Ethyl 5-carbonochloridoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate

Description

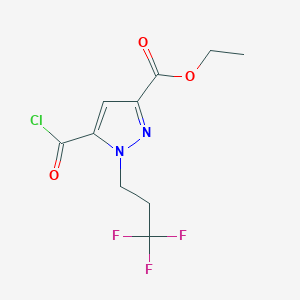

Ethyl 5-carbonochloridoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate is a pyrazole-based derivative characterized by a reactive carbonochloridoyl (COCl) group at position 5 and a 3,3,3-trifluoropropyl substituent at position 1 of the pyrazole ring.

Properties

IUPAC Name |

ethyl 5-carbonochloridoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3N2O3/c1-2-19-9(18)6-5-7(8(11)17)16(15-6)4-3-10(12,13)14/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPGDXKEFCJQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C(=O)Cl)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including ethyl 5-carbonochloridoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate, often involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . A common synthetic route includes the dehydration of 5-hydroxypyrazolines in the presence of pyridine and thionyl chloride in benzene, yielding the desired trisubstituted pyrazoles .

Industrial Production Methods

Industrial production methods for pyrazole derivatives typically involve large-scale reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly methodologies, heterogeneous catalytic systems, and ligand-free systems are also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbonochloridoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-carbonochloridoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 5-carbonochloridoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

- Reactivity: The carbonochloridoyl group distinguishes the target compound from esters (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate), enabling acyl substitution reactions inaccessible to less reactive analogs .

Pharmacological Potential

- Antifungal Activity : Compound 5 (MIC = 15.6 μg/mL) demonstrates that trifluorinated pyrazoles can exhibit potent activity against C. albicans. The target compound’s trifluoropropyl group may enhance lipid solubility, but the COCl group’s instability could limit efficacy .

- Therapeutic Diversification : Cangrelor’s antiplatelet action highlights that trifluoropropyl-containing compounds can span multiple therapeutic areas. The target compound’s activity may diverge due to distinct pharmacophores .

Stability and Toxicity Considerations

- The carbonochloridoyl group’s hydrolytic susceptibility (to COOH) may reduce shelf-life compared to stable esters like Ethyl 3-cyclopropyl-1-methyl-pyrazole-5-carboxylate .

- Reactive acyl chlorides are often associated with toxicity, necessitating prodrug strategies for biomedical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.